molecular formula C13H7ClF3NO3 B6393625 2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% CAS No. 1258616-79-3

2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95%

Cat. No. B6393625
CAS RN: 1258616-79-3
M. Wt: 317.65 g/mol
InChI Key: UUJURJRESLMVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% (2C5T3MPA) is an organic compound with a broad range of applications in the fields of science, medicine, and engineering. It is a highly versatile compound that has a wide range of uses in scientific research, laboratory experiments, and industrial processes. 2C5T3MPA is most commonly used as a reagent, catalyst, or intermediate in organic synthesis. It has also been used in the development of pharmaceuticals, biochemicals, and other materials.

Mechanism of Action

2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% acts as an inhibitor of enzymes, such as cytochrome P450s. It binds to the active site of the enzyme and blocks the binding of substrates. This prevents the enzyme from catalyzing the reaction and thus inhibits the enzyme’s activity.
Biochemical and Physiological Effects
2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450s, which can lead to changes in drug metabolism. Additionally, 2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% has been shown to inhibit the activity of other enzymes, such as proteases and kinases.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of organic synthesis reactions. Additionally, it is a relatively stable compound that is not easily degraded under normal laboratory conditions. However, 2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% is a relatively expensive compound and may be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for research involving 2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95%. One potential direction is the development of new synthetic methods for the preparation of 2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% and related compounds. Additionally, further research into the biochemical and physiological effects of 2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% may lead to new therapeutic applications for this compound. Finally, further research into the mechanism of action of 2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% may lead to the development of new inhibitors of cytochrome P450s and other enzymes.

Synthesis Methods

2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% can be synthesized in a variety of ways. The most common method is the reaction of 2-chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid and a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature. The resulting product is a white solid that can be isolated by filtration or crystallization.

Scientific Research Applications

2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% has been used in a wide range of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, biochemicals, and other materials. It has also been used as a catalyst in the synthesis of organic compounds. Additionally, 2-Chloro-5-(3-trifluoromethoxyphenyl)nicotinic acid, 95% has been used in the development of analytical methods, such as HPLC and LC-MS, as well as in the study of enzyme kinetics and protein-ligand interactions.

properties

IUPAC Name

2-chloro-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO3/c14-11-10(12(19)20)5-8(6-18-11)7-2-1-3-9(4-7)21-13(15,16)17/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJURJRESLMVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688241
Record name 2-Chloro-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258616-79-3
Record name 2-Chloro-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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